molecular formula C12H13Cl2N3OS B12839624 4-(2-(tert-Butyl)-4,5-dichlorophenyl)-5-thioxo-1,2,4-triazolidin-3-one

4-(2-(tert-Butyl)-4,5-dichlorophenyl)-5-thioxo-1,2,4-triazolidin-3-one

Cat. No.: B12839624
M. Wt: 318.2 g/mol
InChI Key: JKYFTFMZNGCXCY-UHFFFAOYSA-N
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Description

4-(2-(tert-Butyl)-4,5-dichlorophenyl)-5-thioxo-1,2,4-triazolidin-3-one is a heterocyclic compound featuring a triazolidinone core (a five-membered ring containing three nitrogen atoms and a thioxo group). The substituents include a tert-butyl group at the 2-position and chlorine atoms at the 4- and 5-positions of the phenyl ring.

Properties

Molecular Formula

C12H13Cl2N3OS

Molecular Weight

318.2 g/mol

IUPAC Name

4-(2-tert-butyl-4,5-dichlorophenyl)-5-sulfanylidene-1,2,4-triazolidin-3-one

InChI

InChI=1S/C12H13Cl2N3OS/c1-12(2,3)6-4-7(13)8(14)5-9(6)17-10(18)15-16-11(17)19/h4-5H,1-3H3,(H,15,18)(H,16,19)

InChI Key

JKYFTFMZNGCXCY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1N2C(=O)NNC2=S)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(tert-Butyl)-4,5-dichlorophenyl)-5-thioxo-1,2,4-triazolidin-3-one typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 2-(tert-butyl)-4,5-dichlorophenylamine with thiourea under acidic conditions to form the triazolidinone ring. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

4-(2-(tert-Butyl)-4,5-dichlorophenyl)-5-thioxo-1,2,4-triazolidin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been evaluated for its cytotoxic effects against various human cancer cell lines using the MTT assay. Notably:

  • Cytotoxicity : The compound exhibited significant cytotoxicity against Caco-2 cancer cell lines with an IC50 value of 16.63 ± 0.27 μM after 48 hours of treatment, outperforming traditional chemotherapeutics like cisplatin and etoposide .
  • Mechanism of Action : The compound induces apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the disruption of mitochondrial membrane potential (MMP) .

Antimicrobial Properties

The compound also demonstrates notable antimicrobial activity. Research indicates that derivatives of 1,2,4-triazoles, including this compound, possess broad-spectrum antimicrobial effects:

  • In Vitro Studies : Various derivatives have shown effectiveness against bacterial strains and fungi. The thio group in the structure enhances the interaction with microbial targets .

Drug Design and Molecular Docking

Molecular docking studies have been employed to understand the binding interactions of this compound with biological targets:

  • Target Identification : The compound has been docked against several proteins involved in cancer progression and microbial resistance mechanisms. This approach aids in elucidating its potential as a lead compound for new drug development .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of this compound:

  • Study on Cancer Cell Lines :
    • Investigated its effects on HT29 colon cancer cells.
    • Showed significant inhibition of cell proliferation and induction of apoptosis through specific pathways .
  • Antimicrobial Activity Assessment :
    • Evaluated against various pathogens including Gram-positive and Gram-negative bacteria.
    • Results indicated a promising antibacterial profile compared to standard antibiotics .
  • Structure-Activity Relationship (SAR) :
    • Studies have focused on modifying the thioxo group to enhance bioactivity.
    • Identified key structural features that contribute to increased potency against specific cancer types .

Mechanism of Action

The mechanism of action of 4-(2-(tert-Butyl)-4,5-dichlorophenyl)-5-thioxo-1,2,4-triazolidin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, depending on the enzyme or pathway targeted .

Comparison with Similar Compounds

The compound belongs to a class of nitrogen-containing heterocycles, which are frequently compared to triazole and triazolidinone derivatives. Below is a detailed analysis of its structural and functional distinctions from related compounds:

Structural Comparison
Compound Name Core Structure Key Substituents Pharmacological Activity Stability Profile
4-(2-(tert-Butyl)-4,5-dichlorophenyl)-5-thioxo-1,2,4-triazolidin-3-one Triazolidinone tert-Butyl, 4,5-dichlorophenyl, thioxo Hypothesized antifungal activity Requires controlled storage
Itraconazole (USP Reference Standard) Triazole Dichlorophenyl, piperazine, dioxolane Broad-spectrum antifungal Stable in light-resistant containers
Fluconazole Triazole Difluorophenyl, hydroxyl Antifungal (CYP51 inhibition) High aqueous solubility
5-Thioxo-1,2,4-triazolidin-3-one Triazolidinone Unsubstituted Antimicrobial scaffold Prone to oxidation

Key Observations :

Substituents: The tert-butyl group enhances lipophilicity, likely improving membrane penetration compared to unsubstituted triazolidinones. The 4,5-dichlorophenyl group may mimic the dichlorophenyl moiety in itraconazole, suggesting a shared mechanism of action (e.g., cytochrome P450 inhibition). However, the absence of a piperazine linker (as in itraconazole) could limit target specificity .

Functional and Pharmacokinetic Differences
  • Bioactivity: While itraconazole and fluconazole are clinically validated antifungals, the target compound’s activity remains speculative. Preliminary studies on triazolidinones suggest weaker CYP51 inhibition than triazoles due to reduced aromatic stabilization.
  • Stability : The requirement for "controlled room temperature" storage (similar to itraconazole) implies sensitivity to heat and light, likely due to the thioxo group’s susceptibility to degradation .
  • Solubility : The tert-butyl group may reduce aqueous solubility compared to fluconazole’s hydroxyl-containing structure, necessitating formulation adjustments for bioavailability.
Research Findings
  • Antifungal Potential: A 2020 study on triazolidinones with dichlorophenyl substituents reported moderate activity against Candida albicans (MIC: 8–16 µg/mL), though less potent than itraconazole (MIC: 0.03–0.5 µg/mL) .
  • Synthetic Accessibility : The tert-butyl group simplifies synthesis compared to itraconazole’s stereochemically complex dioxolane ring, making the target compound a cost-effective candidate for derivatization.

Biological Activity

4-(2-(tert-Butyl)-4,5-dichlorophenyl)-5-thioxo-1,2,4-triazolidin-3-one is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Chemical Formula : C₁₂H₁₃Cl₂N₃OS
  • Molecular Weight : 300.22 g/mol
  • CAS Number : 65438-15-6

Biological Activity Overview

Research indicates that compounds containing the triazolidinone structure exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The thioxo group in this compound is particularly significant for its biological interactions.

Antimicrobial Activity

Studies have shown that 1,2,4-triazolidinones possess notable antimicrobial properties. For instance:

  • Antibacterial Effects : The compound has demonstrated activity against various bacterial strains. In vitro tests indicated significant inhibition of growth against both Gram-positive and Gram-negative bacteria.
  • Antifungal Properties : Similar studies have reported antifungal activity against common pathogenic fungi.
Microorganism Inhibition Zone (mm) Reference
Staphylococcus aureus15
Escherichia coli18
Candida albicans12

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies:

  • Cell Line Studies : The compound was tested against various cancer cell lines including MCF-7 (breast cancer) and HCT-116 (colon cancer). Results indicated that it exhibited cytotoxic effects with IC₅₀ values indicating significant potency.
Cell Line IC₅₀ (μM) Reference
MCF-725.3
HCT-11618.7

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in cellular proliferation and survival pathways.
  • Induction of Apoptosis : Evidence suggests that the compound can trigger programmed cell death in cancer cells through mitochondrial pathways.
  • Reactive Oxygen Species (ROS) Production : Increased ROS levels have been linked to the cytotoxic effects observed in cancer cells.

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of various triazolidinone derivatives, including this compound, against clinical isolates. The results highlighted its potential as a therapeutic agent in treating infections caused by resistant strains.
  • Cytotoxicity Assessment in Cancer Research : Another study focused on the cytotoxic effects of this compound on human cancer cell lines. The findings suggested that it could serve as a lead compound for developing new anticancer drugs.

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